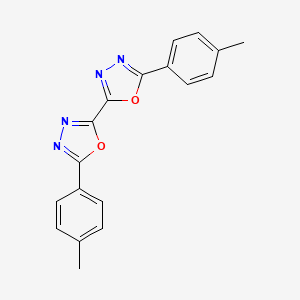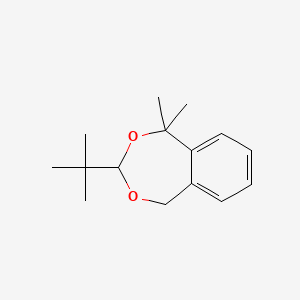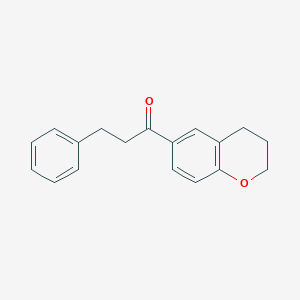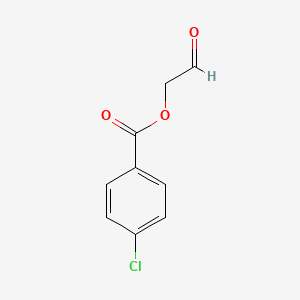
1,1,2,2-Tetrabromo-1-chloroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrabromo-1-chloroethane is a halogenated hydrocarbon with the molecular formula C2HBr4Cl. This compound is characterized by the presence of four bromine atoms and one chlorine atom attached to a two-carbon backbone. It is a colorless liquid at room temperature and is known for its high density and low vapor pressure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrabromo-1-chloroethane can be synthesized through the halogenation of ethane derivatives. One common method involves the bromination and chlorination of ethylene or acetylene under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where ethylene or acetylene is exposed to bromine and chlorine gases. The reaction is carefully monitored to maintain the desired stoichiometry and to prevent the formation of unwanted by-products. The final product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2,2-Tetrabromo-1-chloroethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Dehydrohalogenation: This reaction involves the removal of halogen atoms to form alkenes or alkynes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Dehydrohalogenation: Strong bases like sodium ethoxide or potassium tert-butoxide.
Major Products:
Substitution: Formation of compounds like 1,1,2,2-tetrabromoethane or 1,1,2,2-tetrachloroethane.
Reduction: Formation of partially halogenated ethanes.
Dehydrohalogenation: Formation of alkenes such as 1,2-dibromoethylene.
Applications De Recherche Scientifique
1,1,2,2-Tetrabromo-1-chloroethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of halogenated hydrocarbons’ effects on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the separation of minerals from ores, as a flame retardant, and in the production of high-density fluids for specific industrial applications
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrabromo-1-chloroethane involves its interaction with various molecular targets. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, causing changes in cellular function and structure. The pathways involved include oxidative stress, enzyme inhibition, and disruption of cellular membranes.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrabromoethane: Similar in structure but lacks the chlorine atom.
1,1,2,2-Tetrachloroethane: Contains four chlorine atoms instead of bromine.
1,2-Dibromotetrachloroethane: Contains both bromine and chlorine atoms but in different proportions.
Uniqueness: 1,1,2,2-Tetrabromo-1-chloroethane is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct chemical and physical properties. Its high density and low vapor pressure make it particularly useful in applications requiring heavy, stable liquids .
Propriétés
Numéro CAS |
111405-15-3 |
|---|---|
Formule moléculaire |
C2HBr4Cl |
Poids moléculaire |
380.10 g/mol |
Nom IUPAC |
1,1,2,2-tetrabromo-1-chloroethane |
InChI |
InChI=1S/C2HBr4Cl/c3-1(4)2(5,6)7/h1H |
Clé InChI |
XQSAUBKKJYRBRJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)(Br)Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)



![3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14324093.png)
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)

![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)

